3-bromo-6-methanesulfonylpyridazine
Description
3-Bromo-6-methanesulfonylpyridazine (molecular formula: C₅H₅BrN₂O₂S; theoretical molecular weight: 253.08 g/mol) is a pyridazine derivative featuring a bromine atom at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 6.
Properties
IUPAC Name |
3-bromo-6-methylsulfonylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSTTOXQLSESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-Bromo-6-methanesulfonylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-6-methanesulfonylpyridazine exerts its effects involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The following table summarizes key differences among 3-bromo-6-methanesulfonylpyridazine and analogues:
Key Research Findings
Electronic Effects
- Methanesulfonyl vs. Phenyl : The -SO₂CH₃ group in the target compound is significantly more electron-withdrawing than phenyl, making the pyridazine ring more electrophilic. This enhances reactivity in NAS reactions compared to 3-bromo-6-phenylpyridazine, which requires metal catalysis (e.g., Pd) for cross-coupling .
- Methanesulfonyl vs. Methoxy : While both substituents at position 6 influence ring electronics, methoxy (-OCH₃) donates electrons via resonance, reducing electrophilicity. In contrast, -SO₂CH₃ withdraws electrons, making NAS feasible without additional activating groups .
Solubility and Stability
- Hydrobromide Salts (e.g., 3-Bromo-6-isopropylpyridazine hydrobromide) : Ionic forms improve aqueous solubility but may limit organic-phase reactivity. Neutral analogues like 3-bromo-6-phenylpyridazine exhibit higher lipophilicity, favoring membrane permeability in biological applications .
- Cationic Derivatives (e.g., 3-Bromo-6-methylpyridazinium chloride) : Charged species are highly reactive but prone to decomposition under basic conditions. Neutral methanesulfonyl derivatives likely offer better stability for storage .
Biological Activity
3-Bromo-6-methanesulfonylpyridazine (C6H5BrN3O2S) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H5BrN3O2S
- IUPAC Name : this compound
- Molecular Weight : 236.09 g/mol
The compound features a bromine atom and a methanesulfonyl group, which contribute to its reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methanesulfonyl groups enhance the compound's reactivity, allowing it to participate in various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis reveals that modifications in the methanesulfonyl group can enhance its efficacy against specific pathogens.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound's ability to induce apoptosis in cancer cells is being explored as a potential therapeutic avenue.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted by reported that this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
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Anticancer Activity :
- In a recent publication, researchers evaluated the compound's effects on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting significant anticancer potential (PMC5965259).
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Mechanistic Insights :
- Further investigations into the compound's mechanism revealed that it interacts with key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in treated cancer cells (ResearchGate).
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-6-methylpyridazine | Lacks methanesulfonyl group | Moderate antimicrobial activity |
| 6-Methanesulfonylpyridazine | Lacks bromine atom | Lower anticancer activity |
The comparison highlights how modifications in the structure of pyridazine derivatives can influence their biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
